molecular formula C24H34O5 B12464357 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

Cat. No.: B12464357
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-UHFFFAOYSA-N
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Description

3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide is a bufadienolide, a class of steroid-like compounds characterized by a six-membered unsaturated lactone ring at position C-15. Bufadienolides are primarily isolated from toad venom (Bufo spp.) and plants like Kalanchoe and Helleborus species. This compound is distinguished by hydroxyl groups at positions C-3β, C-5, and C-14, with a 5β-configured steroidal backbone (Figure 1).

Properties

IUPAC Name

5-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSOJKPTQWWJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide, also known as Telocinobufagin, is a bioactive compound isolated from the skin secretion of the toad Bufo rubescens . It belongs to the class of bufadienolides, which are cardiac glycosides found in both plants and animals . Bufadienolides, including Telocinobufagin, have been investigated for various therapeutic applications, including anti-cancer, anti-bacterial, antiprotozoal, and anti-viral activities .

Chemical Properties and Safety

3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide has the molecular formula C24H34O5C_{24}H_{34}O_5 and a molecular weight of 402.52 . Safety information indicates that it is a hazardous substance with the following warnings :

  • Hazard Statements : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
  • Precautionary Statements : Includes measures for prevention, response, storage, and disposal, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection.

Synonyms

3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide is also known by several synonyms, including :

  • NSC 90782
  • NSC 119989
  • Telobufotoxin
  • Telocinobufagin
  • Telocinobufogenin

Potential Therapeutic Applications

Bufadienolides, such as Telocinobufagin, have demonstrated potential therapeutic benefits in specific conditions . They have been shown to possess :

  • Anti-cancer activity
  • Anti-bacterial activity
  • Antiprotozoal activity
  • Anti-viral activity
  • Benefits in some cardiovascular conditions
  • Insecticidal, analgesic, and surface anesthetic activities

Research indicates that bufadienolides derived from toad venom have broad-spectrum anticancer potential and may be effective in treating various cancers, including acute myeloid leukemia, lung cancer, colorectal cancer, liver cancer, breast cancer, oral cancer, gastric cancer, melanoma, nasopharyngeal carcinoma, osteosarcoma, cholangiocarcinoma and myeloma .

Neuromuscular Effects

Mechanism of Action

The mechanism of action of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. This interaction leads to an increase in intracellular calcium levels, which enhances cardiac contractility. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

Structural Variations

Key bufadienolides are derived from the parent compound bufalin (3β,14-dihydroxy-5β-bufa-20,22-dienolide) through substitutions at positions C-5, C-11, C-12, C-15, and C-14. Below is a detailed comparison:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Activities (IC₅₀ or LD₅₀) References
3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide 3β-OH, 5-OH, 14-OH C₂₄H₃₄O₅ 402.5 Not explicitly reported; inferred cytotoxic potential
Bufalin 3β-OH, 14-OH C₂₄H₃₄O₄ 386.5 Anticancer (e.g., HepG2: ~10 μM)
Bufatalin 3β-OH, 14-OH, 16β-OH (16-acetate) C₂₆H₃₆O₇ 484.5 Cardiotonic, antitumor
Cinobufagin 3β-OH, 14,15β-epoxy, 16β-acetate C₂₆H₃₄O₆ 466.5 Cytotoxic (HCT116: ~15 μM)
Resibufogenin 3β-OH, 14,15-epoxy, 15β-OH C₂₄H₃₂O₅ 400.5 Neuroprotective, cardiotonic
Arenobufagin 3β-OH, 11α-OH, 14-OH, 12-oxo C₂₄H₃₂O₆ 416.5 Anticancer (HepG2: 15.1 μM)
Gamabufotalin 3β-OH, 11α-OH, 14-OH C₂₄H₃₄O₅ 402.5 Glioblastoma suppression (TMZ synergy)

Functional Implications of Structural Differences

  • C-5 Hydroxylation: The 5-hydroxy group in the target compound is rare among bufadienolides. This substitution may enhance solubility or alter receptor binding compared to bufalin (lacking C-5-OH) .
  • C-12 Oxo Group: Arenobufagin’s 12-oxo moiety correlates with moderate cytotoxicity (HepG2: 15.1 μM), suggesting that ketone groups at C-12 may enhance antiproliferative effects .
  • Epoxide Modifications: Cinobufagin and resibufogenin contain 14,15-epoxy groups, which are associated with increased stability and altered bioactivity profiles, such as cinobufagin’s activity against colorectal cancer .
  • Acetylation: Bufatalin and cinobufagin include acetylated hydroxyl groups, which may improve membrane permeability or metabolic resistance .

Biological Activity

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide, also known as Telobufotoxin or Telocinobufagin, is a steroidal compound with significant biological activities. It belongs to the class of bufadienolides, which are derived from the skin of certain toad species, particularly Bufo toads. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H34O5
  • Molecular Weight : 402.52 g/mol
  • CAS Number : 472-26-4

The primary mechanism of action for 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular calcium concentrations in cardiac myocytes, resulting in enhanced myocardial contractility. This mechanism is similar to that of digitalis glycosides, making it a potent cardiotonic agent .

Cardiotonic Effects

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide exhibits notable cardiotonic effects. It has been shown to improve heart contractility and is considered for therapeutic use in heart failure and other cardiac conditions. The compound's ability to enhance cardiac output while potentially reducing heart rate makes it a candidate for further clinical studies .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The compound's structural features contribute to its ability to interact with cellular signaling pathways involved in apoptosis and inflammation .

Anti-inflammatory Effects

In addition to its cardiotonic and anticancer activities, 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide has shown potential anti-inflammatory effects. It may modulate inflammatory pathways and reduce oxidative stress markers in various biological systems .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide compared to structurally similar bufadienolides:

Compound NameStructural FeaturesBiological Activity
Telobufotoxin Similar steroidal structureCardiotonic effects similar to digitalis
Bufalin Hydroxylated bufadienolideAnti-cancer activity; cardiotonic
Telocinobufagin Hydroxylated derivativeCardiotonic; potential anti-cancer effects

Case Studies and Research Findings

  • Cardiac Function Studies : A study evaluating the effects of Telobufotoxin on isolated cardiac tissues demonstrated a significant increase in contractility and reduced relaxation times compared to control tissues. This supports its use as a potential treatment for heart failure .
  • Cytotoxicity Assays : In vitro assays showed that 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating its potential as an anticancer agent .
  • Inflammation Models : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following induced inflammation. This suggests a role in modulating inflammatory responses .

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